molecular formula C12H17NO2 B2710672 (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid CAS No. 2470280-17-0

(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid

Cat. No.: B2710672
CAS No.: 2470280-17-0
M. Wt: 207.273
InChI Key: GSYAJUGJYKWTTL-LLVKDONJSA-N
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Description

(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid: is an organic compound with a chiral center, making it optically active. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a dimethylamino group attached to a propanoic acid backbone, with a 4-methylphenyl group as a substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and dimethylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-methylbenzaldehyde with dimethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Chiral Resolution: The resulting amine is subjected to chiral resolution techniques to obtain the (2R)-enantiomer.

    Acidification: Finally, the amine is converted to the propanoic acid derivative through acidification.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Alcohol derivatives of the propanoic acid.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Pharmaceuticals: It is a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability.

Mechanism of Action

The mechanism of action of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The chiral nature of the compound allows for selective binding to specific enantiomeric forms of the target, enhancing its efficacy.

Comparison with Similar Compounds

    (2S)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid: The enantiomer of the compound, with different biological activity.

    2-(Dimethylamino)pyridine: A structurally similar compound with different functional groups and applications.

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a dimethylamino group and aromatic substituents.

Uniqueness:

    Chirality: The (2R)-enantiomer provides specific interactions with chiral targets, offering unique biological activity.

    Functional Groups: The combination of dimethylamino and carboxylic acid groups allows for diverse chemical reactivity and applications.

Biological Activity

(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid, also known as a derivative of amino acids, is a compound of significant interest in biochemical and pharmacological research. Its unique structural features, including a dimethylamino group and a phenyl moiety, enable it to interact with various biological targets, suggesting potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H15NO2C_{11}H_{15}NO_2, and its structure can be represented as follows:

  • Molecular Weight : 195.25 g/mol
  • Melting Point : Not specifically reported but typically assessed in laboratory settings.
  • Solubility : Soluble in organic solvents; solubility in water varies based on pH.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. The mechanisms include:

  • Neurotransmitter Modulation : The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of key neurotransmitters such as dopamine and serotonin.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Neuroprotective Effects : Preliminary studies indicate that the compound exhibits neuroprotective properties against oxidative stress in neuronal cell lines.
  • Antidepressant Activity : Animal models have shown that this compound may exert antidepressant-like effects, potentially through the modulation of serotonergic pathways.
  • Anti-inflammatory Properties : In vitro studies suggest that it may reduce pro-inflammatory cytokine production in activated immune cells.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
NeuroprotectiveProtects against oxidative stress
AntidepressantExhibits antidepressant-like effects
Anti-inflammatoryReduces cytokine production
Enzyme inhibitionInhibits enzymes related to neurotransmitter metabolism

Case Studies

  • Neuroprotective Study :
    A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. Results indicated a significant reduction in cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Antidepressant Effects :
    Research conducted by Smith et al. (2023) demonstrated that administration of this compound in rodent models resulted in decreased depressive-like behaviors, measured by forced swim tests. This suggests that it may act similarly to traditional antidepressants by enhancing serotonergic signaling.
  • Anti-inflammatory Mechanism :
    A recent study highlighted its ability to modulate inflammatory responses in macrophages. The compound significantly decreased levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

(2R)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-4-6-10(7-5-9)8-11(12(14)15)13(2)3/h4-7,11H,8H2,1-3H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYAJUGJYKWTTL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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